molecular formula C8H4Br2O2 B3014239 3,5-Dibromo-3H-isobenzofuran-1-one CAS No. 102126-70-5

3,5-Dibromo-3H-isobenzofuran-1-one

Cat. No. B3014239
Key on ui cas rn: 102126-70-5
M. Wt: 291.926
InChI Key: AVHYDEJTOWNHJV-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

5-bromoisobenzofuran-1(3H)-one (E)-2,2′-(diazene-1,2-diyl)bis(2-methylpropanenitrile) (0.540 g, 3.29 mmol) and 1-bromopyrrolidine-2,5-dione (5.85 g, 32.86 mmol) were dissolved CCl4 and heated at reflux for 2 hours. The reaction was cooled and filtered, the filtrate was evaporated to afford the desired material, as a yellow solid (6.05 g, 63.1% yield), which was used directly in the next stage.
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(/C(C)(C)C#N)=N\C(C)(C)C#N.[Br:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[O:18][CH2:17]2.[Br:24]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:24][CH:17]1[C:16]2[C:20](=[CH:21][CH:22]=[C:14]([Br:13])[CH:15]=2)[C:19](=[O:23])[O:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
N(=N\C(C#N)(C)C)/C(C#N)(C)C.BrC=1C=C2COC(C2=CC1)=O
Name
Quantity
5.85 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1OC(C2=CC=C(C=C12)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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